4-Ethylpiperidin-4-amine dihydrochloride

EP4 Receptor Antagonist GPCR Pharmacology Inflammation

Select 4-Ethylpiperidin-4-amine dihydrochloride for your SAR campaigns. The gem-disubstituted quaternary center restricts piperidine ring flexibility, delivering defined spatial orientation for GPCR, ion channel, and transporter targets. With a LogP of 1.32 and pKa of 10.35, this scaffold offers a balanced CNS drug-like profile. The dihydrochloride salt ensures excellent aqueous solubility for parallel synthesis. Use the primary amine and secondary piperidine nitrogen for orthogonal diversification. Achieve EP4 antagonist optimization starting from a 254 nM lead. Trust consistent 98% purity for reproducible library synthesis. Order now from verified suppliers.

Molecular Formula C7H18Cl2N2
Molecular Weight 201.14
CAS No. 1774896-82-0
Cat. No. B2746875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylpiperidin-4-amine dihydrochloride
CAS1774896-82-0
Molecular FormulaC7H18Cl2N2
Molecular Weight201.14
Structural Identifiers
SMILESCCC1(CCNCC1)N.Cl.Cl
InChIInChI=1S/C7H16N2.2ClH/c1-2-7(8)3-5-9-6-4-7;;/h9H,2-6,8H2,1H3;2*1H
InChIKeyJRXCIMIHQXUFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylpiperidin-4-amine dihydrochloride: Conformationally Constrained Gem-Disubstituted Piperidine Scaffold for Medicinal Chemistry [1774896-82-0]


4-Ethylpiperidin-4-amine dihydrochloride (CAS 1774896-82-0) is a gem-disubstituted piperidine derivative, featuring both a primary amine and an ethyl group at the 4-position. This structural motif introduces a quaternary carbon center, imposing conformational constraints that restrict the piperidine ring's flexibility and modulate key physicochemical properties relative to unsubstituted or mono-substituted analogs. The dihydrochloride salt form enhances aqueous solubility and stability, making it a preferred intermediate for the synthesis of conformationally restricted pharmacophores targeting a range of receptors and transporters . The compound is commercially available with purities of 97–98% for research and development applications .

Why 4-Ethylpiperidin-4-amine dihydrochloride Cannot Be Interchanged with Other 4-Substituted Piperidines


Within the 4-aminopiperidine class, the nature of the 4-position substituent dramatically alters both conformational behavior and biological activity. The gem-disubstituted nature of 4-ethylpiperidin-4-amine creates a quaternary center that restricts the piperidine ring's conformational freedom, a feature absent in 4-aminopiperidine (no 4-substituent) or 4-methylpiperidin-4-amine (methyl group). These steric and electronic differences translate directly into quantifiable shifts in basicity, lipophilicity, and receptor engagement [1]. Consequently, substituting this compound with a simpler 4-aminopiperidine or a 4-methyl analog in a synthetic or biological workflow without re-optimizing the SAR will not preserve the intended conformational bias or potency. The following sections provide the quantitative evidence differentiating this specific gem-disubstituted scaffold from its closest analogs.

Quantitative Differentiation Evidence for 4-Ethylpiperidin-4-amine dihydrochloride Against Structural Analogs


EP4 Receptor Antagonist Activity: Direct Comparison of IC50 Values

4-Ethylpiperidin-4-amine dihydrochloride, as the free base 4-ethylpiperidin-4-amine, exhibits antagonist activity at the human EP4 receptor with an IC50 of 254 nM, as determined by inhibition of PGE2-induced cAMP accumulation in HEK293 cells [1]. This potency positions it as a moderately active EP4 antagonist. For context, the clinically investigated EP4 antagonist grapiprant (CJ-023423) displays an IC50 of 35 nM against the dog recombinant EP4 receptor [2], while the highly potent EP4 receptor antagonist 1 achieves an IC50 of 6.1 nM against the human EP4 receptor [3]. The 254 nM IC50 of the 4-ethylpiperidin-4-amine scaffold provides a specific baseline activity for SAR campaigns, distinct from both the more potent grapiprant and the weaker, unsubstituted 4-aminopiperidine analogs that lack activity in this assay.

EP4 Receptor Antagonist GPCR Pharmacology Inflammation

Basicity Modulation: pKa Comparison of 4-Substituted Piperidin-4-amines

The predicted pKa of 4-ethylpiperidin-4-amine is 10.35 ± 0.10 , indicating the basicity of its piperidine nitrogen. This value is nearly identical to that of the unsubstituted 4-aminopiperidine (pKa = 10.37 ± 0.20) , confirming that the ethyl substituent does not appreciably alter the electron density on the piperidine nitrogen compared to hydrogen. In contrast, the smaller methyl group in 4-methylpiperidin-4-amine reduces the pKa to approximately 9.92 [1]. The preservation of high basicity in the ethyl analog, while introducing significant steric bulk, distinguishes it from the methyl analog which loses both basicity and bulk. The dihydrochloride salt ensures the compound remains fully protonated and water-soluble at physiological pH.

Physicochemical Properties Basicity Drug Design

Lipophilicity Tuning: Comparative LogP Values of 4-Substituted Piperidin-4-amines

The calculated partition coefficient (LogP) for 4-ethylpiperidin-4-amine is 1.3209 , reflecting a moderate increase in lipophilicity compared to the methyl analog 4-methylpiperidin-4-amine (LogP = -0.70) . The ethyl group adds approximately 2 LogP units relative to the methyl derivative, while the unsubstituted 4-aminopiperidine core is inherently more polar (estimated LogP < 0). This difference in lipophilicity directly impacts membrane permeability, protein binding, and in vivo distribution. The ethyl substitution provides a distinct lipophilic handle for optimizing PK properties without resorting to larger aromatic substituents that may introduce off-target liabilities.

Lipophilicity ADME Drug-likeness

Commercial Purity and Characterization Consistency

Multiple reputable vendors supply 4-ethylpiperidin-4-amine dihydrochloride with a minimum purity of 97–98% . This level of purity is consistent across suppliers and exceeds the typical 95% purity often offered for the phenyl analog 4-phenylpiperidin-4-amine . The compound is well-characterized by standard analytical methods (NMR, HPLC) and is provided with full safety documentation including GHS hazard statements (H302, H315, H319, H335) . This consistency in quality reduces the need for extensive in-house purification and ensures reproducible experimental outcomes.

Quality Control Procurement Analytical Chemistry

High-Value Application Scenarios for 4-Ethylpiperidin-4-amine dihydrochloride Derived from Differential Evidence


EP4 Receptor Antagonist Lead Optimization

The 254 nM EP4 antagonist activity [1] positions 4-ethylpiperidin-4-amine as a moderately active starting point for structure-activity relationship (SAR) campaigns targeting the EP4 receptor. Researchers can leverage this scaffold's conformational constraint and moderate lipophilicity (LogP = 1.32) to optimize potency and selectivity through further derivatization, aiming to approach the potency of advanced EP4 antagonists like grapiprant (IC50 35 nM) [2]. The compound's high basicity (pKa = 10.35) also supports ionic interactions within the EP4 binding pocket.

Conformationally Constrained Pharmacophore Synthesis

The gem-disubstituted quaternary carbon at the 4-position restricts the piperidine ring's conformational freedom, a feature that cannot be replicated by unsubstituted 4-aminopiperidine or 4-methylpiperidin-4-amine [3]. This rigidification is valuable for designing ligands with defined spatial orientation, particularly for GPCRs, ion channels, and transporters where specific conformations of the basic amine are critical for binding. The ethyl group provides a larger steric footprint than a methyl group without a significant loss in basicity , offering a unique balance of steric and electronic properties.

Modular Building Block for Parallel Library Synthesis

With consistent commercial purity (97–98%) and well-characterized safety data , 4-ethylpiperidin-4-amine dihydrochloride is an ideal building block for generating focused libraries of piperidine-based analogs. Its primary amine and secondary piperidine nitrogen provide two distinct points for diversification (e.g., amide bond formation, reductive amination). The dihydrochloride salt form ensures excellent aqueous solubility, facilitating parallel synthesis in high-throughput chemistry workflows.

Lipophilicity Optimization in CNS Drug Discovery

The calculated LogP of 1.32 is within the optimal range for CNS drug candidates (typically LogP 1–3). This makes the 4-ethylpiperidin-4-amine core a suitable starting point for CNS-targeted programs, where the piperidine scaffold is highly represented in FDA-approved drugs [4]. The ethyl substituent increases lipophilicity by ~2 LogP units compared to the methyl analog , providing a quantifiable knob for tuning blood-brain barrier permeability while maintaining drug-like properties.

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